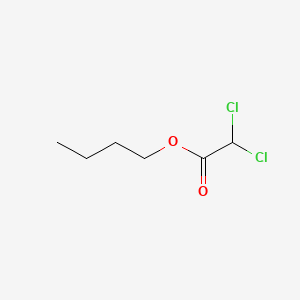
Butyl dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl dichloroacetate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Impact on Soil Microbial Communities
Butyl dichloroacetate, specifically 2,4-Dichlorophenoxyacetic acid butyl ester (2,4-D butyl ester), has been studied for its effects on soil microbial communities. This herbicide is used extensively in China for weed control. Research has found that it affects soil microbial populations, particularly at higher concentrations. It was observed that culturable bacteria and actinomycetes increased significantly at certain concentrations but declined at higher levels, while fungal numbers increased. The study also noted shifts in microbial community structure due to the herbicide, indicating substantial effects on microbial populations and structures in agricultural soils (Zhang et al., 2010).
Synthesis Applications
Butyl-3-methylimidazolium chloroaluminate, (bmim)Cl·2AlCl3 ionic liquid, a variant of butyl dichloroacetate, has been utilized as an acid catalyst in the Pechmann condensation of phenols with ethyl acetoacetate, leading to the formation of coumarin derivatives. This process is more efficient and quicker than conventional methods, demonstrating the potential of butyl dichloroacetate derivatives in synthetic organic chemistry (Potdar et al., 2001).
Environmental Considerations
Butyl dichloroacetate derivatives, such as dichloroacetate (DCA), have been noted for their dual roles as environmental hazards and potential therapeutic agents. DCA, a by-product of water chlorination and a metabolite of industrial solvents, is studied for its therapeutic potential in various conditions. However, its environmental impact, particularly as a pollutant and in relation to human health, is a significant concern. This dual nature of DCA positions it uniquely at the interface between environmental science and medicine (Stacpoole, 2010).
Therapeutic Research
Dichloroacetate, related to butyl dichloroacetate, has been investigated for its potential in treating genetic mitochondrial diseases. Its action on the pyruvate dehydrogenase (PDH) complex and the influence of subject age and polymorphic enzyme variants on its biotransformation and toxicity have been focal points of research. This has led to considerations in chronic oral administration, particularly in children with PDH deficiency (Stacpoole et al., 2008).
Eigenschaften
CAS-Nummer |
29003-73-4 |
|---|---|
Produktname |
Butyl dichloroacetate |
Molekularformel |
C6H10Cl2O2 |
Molekulargewicht |
185.05 g/mol |
IUPAC-Name |
butyl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H10Cl2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
MASXONVJEAXEIV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(Cl)Cl |
Kanonische SMILES |
CCCCOC(=O)C(Cl)Cl |
Aussehen |
Solid powder |
Siedepunkt |
193.5 °C |
Andere CAS-Nummern |
29003-73-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Butyl dichloroacetate; AI3-21401; AI3 21401; AI321401 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



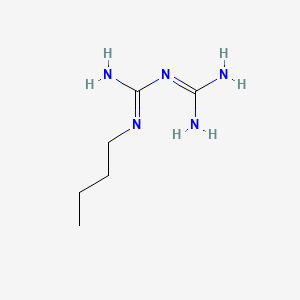
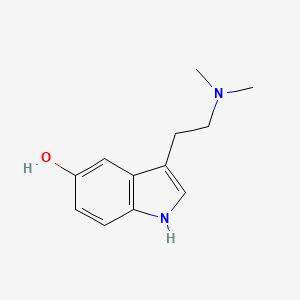
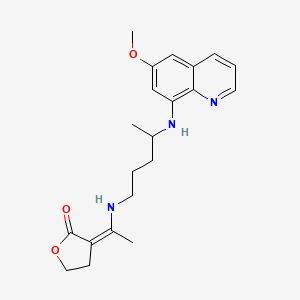
![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
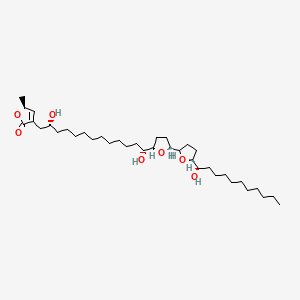
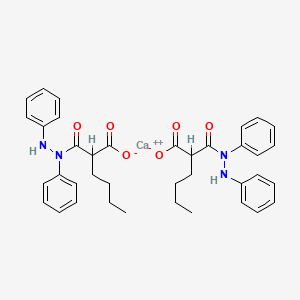
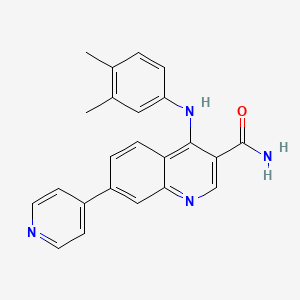
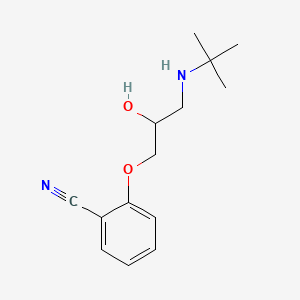
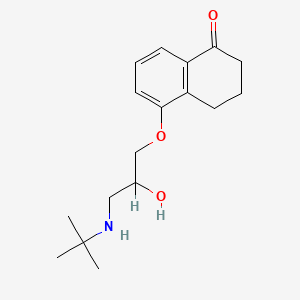
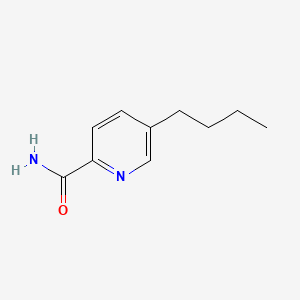
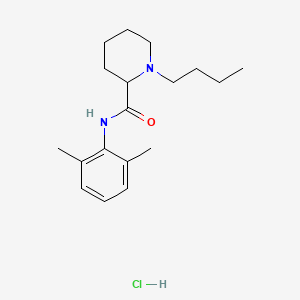
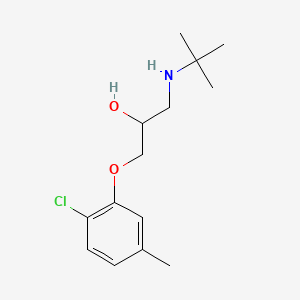
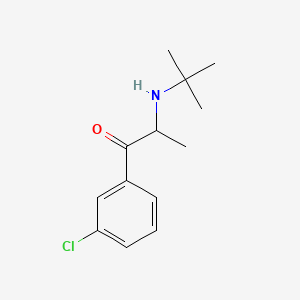
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)